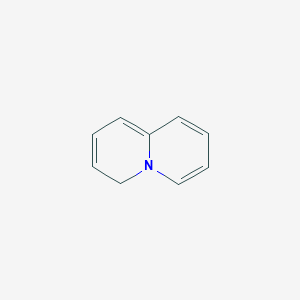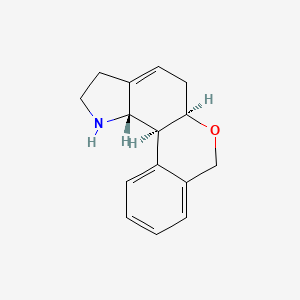![molecular formula C19H29NO7 B1244250 But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1244250.png)
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. It is also used to reduce mortality following myocardial infarction. This compound is the fumarate salt form of metoprolol, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol. The fumarate salt is formed by reacting metoprolol with fumaric acid.
Industrial Production Methods: Industrial production of metoprolol fumarate typically follows the same synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
化学反応の分析
Types of Reactions: But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: Metoprolol can be oxidized to form various metabolites, primarily through the action of cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: Metoprolol can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: The primary metabolites include alpha-hydroxymetoprolol and O-demethylmetoprolol.
Reduction: Reduced forms of metoprolol are less common and typically not significant in biological systems.
Substitution: Substituted products depend on the nucleophile used in the reaction
科学的研究の応用
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and metabolism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in cardiovascular diseases, including its role in reducing mortality and morbidity in heart failure and post-myocardial infarction patients.
Industry: Utilized in the development of extended-release formulations and combination therapies
作用機序
But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, cardiac output, and blood pressure. The primary molecular targets are the beta-1 adrenergic receptors, and the pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .
類似化合物との比較
Atenolol: Another selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life compared to metoprolol.
Carvedilol: A non-selective beta-blocker with additional alpha-blocking activity, used in heart failure management.
Uniqueness: But-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is unique in its balance of selectivity and pharmacokinetic profile, making it suitable for both acute and chronic management of cardiovascular conditions. Its fumarate salt form enhances its solubility and stability, providing an advantage in formulation development .
特性
分子式 |
C19H29NO7 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
VHYHYBWPDPBYTJ-WLHGVMLRSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


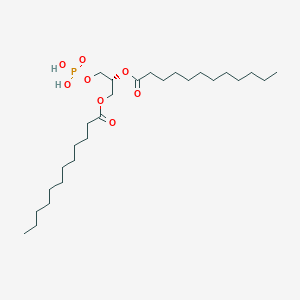
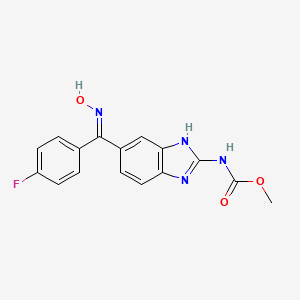
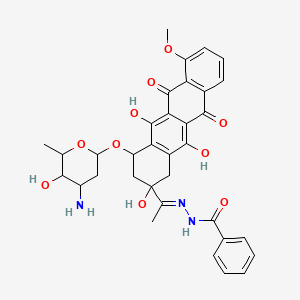
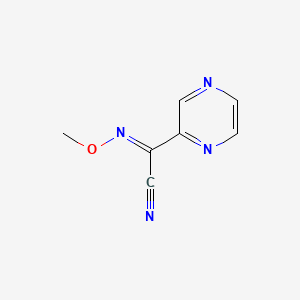
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
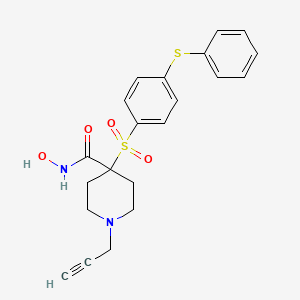
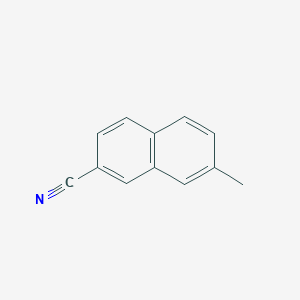
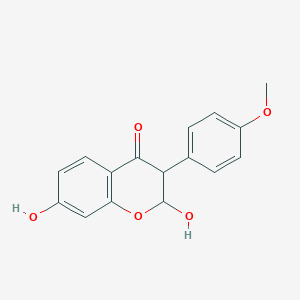
![phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244182.png)
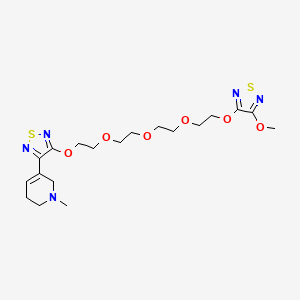
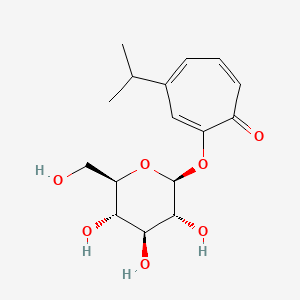
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
